Cas no 2640951-01-3 (2-{5-Phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile)

2-{5-Phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile is a heterocyclic compound featuring a pyrrolopyrrole core fused with a pyrimidine-carbonitrile moiety. Its structural complexity and functional groups, including the phenylmethanesulfonyl substituent, make it a valuable intermediate in medicinal chemistry and drug discovery. The compound exhibits potential as a building block for designing kinase inhibitors or other biologically active molecules due to its ability to engage in hydrogen bonding and π-π interactions. Its well-defined synthetic route and stability under standard conditions enhance its utility in research applications. The presence of both electron-withdrawing and electron-donating groups allows for further derivatization, enabling tailored modifications for specific pharmacological or material science purposes.
2-{5-Phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile structure
2640951-01-3 structure
Product name:2-{5-Phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
CAS No:2640951-01-3
MF:C18H19N5O2S
Molecular Weight:369.440761804581
CID:5317330
PubChem ID:155798669

2-{5-Phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile 化学的及び物理的性質

名前と識別子

    • 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
    • AKOS040729882
    • F6788-7491
    • 2640951-01-3
    • 2-{5-Phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
    • インチ: 1S/C18H19N5O2S/c19-8-17-6-7-20-18(21-17)22-9-15-11-23(12-16(15)10-22)26(24,25)13-14-4-2-1-3-5-14/h1-7,15-16H,9-13H2
    • InChIKey: ILENHUADEIATGB-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1)(N1CC2CN(C3N=CC=C(C#N)N=3)CC2C1)(=O)=O

計算された属性

  • 精确分子量: 369.12594604g/mol
  • 同位素质量: 369.12594604g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 634
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.6Ų
  • XLogP3: 1.6

2-{5-Phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6788-7491-30mg
2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
2640951-01-3
30mg
$178.5 2023-09-07
Life Chemicals
F6788-7491-40mg
2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
2640951-01-3
40mg
$210.0 2023-09-07
Life Chemicals
F6788-7491-2μmol
2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
2640951-01-3
2μmol
$85.5 2023-09-07
Life Chemicals
F6788-7491-3mg
2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
2640951-01-3
3mg
$94.5 2023-09-07
Life Chemicals
F6788-7491-10mg
2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
2640951-01-3
10mg
$118.5 2023-09-07
Life Chemicals
F6788-7491-20mg
2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
2640951-01-3
20mg
$148.5 2023-09-07
Life Chemicals
F6788-7491-10μmol
2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
2640951-01-3
10μmol
$103.5 2023-09-07
Life Chemicals
F6788-7491-20μmol
2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
2640951-01-3
20μmol
$118.5 2023-09-07
Life Chemicals
F6788-7491-25mg
2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
2640951-01-3
25mg
$163.5 2023-09-07
Life Chemicals
F6788-7491-1mg
2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile
2640951-01-3
1mg
$81.0 2023-09-07

2-{5-Phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile 関連文献

2-{5-Phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrileに関する追加情報

Introduction to 2-{5-Phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile (CAS No. 2640951-01-3)

2-{5-Phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2640951-01-3, represents a novel scaffold that integrates multiple pharmacophoric elements, making it a promising candidate for the development of next-generation therapeutic agents. The structural complexity of this molecule, featuring a fused pyrrolopyrimidine core and a phenylmethylsulfonyl substituent, positions it as a versatile building block for drug discovery programs targeting various biological pathways.

The pyrrolopyrimidine moiety is a privileged structure in medicinal chemistry, known for its ability to interact with numerous biological targets, including enzymes and receptors. In particular, the octahydropyrrolo[3,4-c]pyrrol scaffold has been extensively studied for its potential in modulating kinases and other enzyme families involved in cancer metabolism and signaling. The incorporation of a phenylmethanesulfonyl group into this framework introduces additional functional diversity, enabling selective interactions with specific binding pockets on target proteins. This dual pharmacophoric design enhances the compound's binding affinity and selectivity, which are critical factors in drug development.

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of such complex molecules. By leveraging high-throughput virtual screening and structure-based drug design techniques, researchers have been able to predict the binding modes of 2-{5-Phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile to key therapeutic targets. These studies suggest that the compound exhibits promising activity against several druggable enzymes, including protein kinases and transcription factors that play pivotal roles in diseases such as cancer and inflammatory disorders.

The carbonitrile group at the 4-position of the pyrimidine ring further contributes to the compound's pharmacological profile by enhancing its solubility and metabolic stability. This feature is particularly important for oral bioavailability and prolonged circulation time in vivo. Additionally, the sulfonyl moiety serves as a hydrogen bond acceptor, which can improve interactions with polar residues in protein active sites. Such structural features collectively contribute to the compound's potential as an effective therapeutic agent.

In vitro studies have demonstrated that CAS No. 2640951-01-3 exhibits notable inhibitory activity against several target enzymes relevant to oncology research. For instance, preliminary data indicate that this compound potently inhibits the activity of CDK4/6, a key regulator of cell cycle progression in cancer cells. The mechanism of action appears to involve disruption of cyclin-dependent kinase-mediated phosphorylation events, leading to growth arrest and apoptosis in tumor cells. Furthermore, the compound shows promise in modulating other signaling pathways implicated in cancer progression, such as PI3K/AKT and MAPK cascades.

The synthesis of this complex molecule involves multiple steps requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the pyrrolopyrimidine core efficiently. The introduction of the phenylmethanesulfonyl group is achieved through sulfonylation reactions under optimized conditions, ensuring regioselectivity and minimizing side products.

Given its structural complexity and pharmacological potential, 2-{5-Phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile represents an exciting opportunity for further exploration in drug discovery pipelines. Collaborative efforts between synthetic chemists and biologists are essential to elucidate its full therapeutic spectrum and optimize its properties for clinical development. As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, compounds like this one will play a crucial role in developing innovative treatment strategies.

The integration of modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography has been instrumental in characterizing the structure of this compound accurately. These tools provide detailed insights into its conformational dynamics and interactions with biological targets at an atomic level. Such structural information is invaluable for guiding medicinal chemistry optimization efforts aimed at improving potency, selectivity, and pharmacokinetic properties.

The growing interest in heterocyclic compounds like CAS No. 2640951-01-3 underscores their significance as molecular tools for exploring new therapeutic modalities. The ability to modify different functional groups within the molecule allows researchers to fine-tune its biological activity while maintaining overall structural integrity. This flexibility makes it an attractive scaffold for designing analogs with enhanced pharmacological profiles.

In conclusion,2-{5-Phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile (CAS No. 2640951-01-3) exemplifies how intricate molecular architectures can lead to novel drug candidates with significant therapeutic potential. Its unique combination of structural features positions it as a valuable asset in ongoing pharmaceutical research efforts aimed at addressing unmet medical needs across multiple disease areas.

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